molecular formula C6H4N2O2 B1500511 Furo[3,4-d]pyrimidin-7(5H)-one CAS No. 26639-92-9

Furo[3,4-d]pyrimidin-7(5H)-one

Cat. No.: B1500511
CAS No.: 26639-92-9
M. Wt: 136.11 g/mol
InChI Key: QPATTWPOLGLVAZ-UHFFFAOYSA-N
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Description

Furo[3,4-d]pyrimidin-7(5H)-one (CAS 26639-92-9) is a versatile chemical scaffold of significant value in medicinal chemistry and drug discovery research. This high-purity compound serves as a critical synthetic intermediate for developing novel therapeutic agents, with prominent applications in antiviral and anticancer research. In antiviral research, dihydrofuro[3,4-d]pyrimidine derivatives have been designed as a new class of potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . These derivatives demonstrate exceptional activity against a wide panel of NNRTI-resistant HIV-1 strains, showing superior potency compared to established treatments like etravirine in preclinical studies . The furopyrimidine core is instrumental in this context, as its exposed oxygen atom can form additional hydrogen bonds within the NNRTI binding pocket, potentially improving the compound's resistance profile . Furthermore, the furopyrimidine structure is recognized as a privileged scaffold in designing inhibitors for various biological targets. Related furopyrimidine motifs are actively investigated for their potential as VEGFR-2 inhibitors for anti-angiogenesis cancer therapy and have demonstrated relevant antimicrobial properties . The core structure's ability to disrupt intermolecular interactions also contributes to enhancing the solubility and bioavailability of lead compounds, a crucial factor in drug development . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, please consult the Safety Data Sheet for proper handling and storage information. Cold-chain transportation is recommended .

Properties

CAS No.

26639-92-9

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

5H-furo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C6H4N2O2/c9-6-5-4(2-10-6)1-7-3-8-5/h1,3H,2H2

InChI Key

QPATTWPOLGLVAZ-UHFFFAOYSA-N

SMILES

C1C2=CN=CN=C2C(=O)O1

Canonical SMILES

C1C2=CN=CN=C2C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional properties of furo[3,4-d]pyrimidin-7(5H)-one are best contextualized against related pyrimidine derivatives:

Structural and Activity Relationships (SAR)

Table 1: Key Structural and Pharmacological Comparisons
Compound Class Fusion Position/Substituents Biological Activity Key Findings References
This compound Furan fused at [3,4], ketone at C7 EGFR inhibition, Anti-TB IC50 values in nanomolar range for EGFR; MIC < 0.5 µg/mL against Mtb .
Furo[2,3-d]pyrimidines Furan fused at [2,3] EGFR inhibition Reduced activity (IC50 = 740 µM for EGFR) due to steric hindrance .
Pyrazolo[3,4-d]pyrimidinones Pyrazole fused at [3,4], ketone at C4/C6 Broad therapeutic uses Used in cardiovascular and metabolic disorders; lacks direct anti-EGFR/TB activity .
Pyrido[3,4-d]pyrimidines Pyridine fused at [3,4] Antidiabetic Modified with trifluoromethyl groups for cholecystokinin antagonism; no antimicrobial activity reported .

Mechanistic and Functional Advantages

EGFR Selectivity :

  • This compound derivatives exhibit >100-fold selectivity for EGFR over related kinases (e.g., HER2) due to optimal binding pocket alignment .
  • In contrast, furo[2,3-d]pyrimidines show steric clashes, reducing efficacy .

Anti-TB Activity: Spirocyclic derivatives of this compound disrupt mycobacterial membrane synthesis, with MIC values as low as 0.2 µg/mL . Pyrazolo[3,4-d]pyrimidinones lack analogous activity, highlighting the importance of the furan-oxygen moiety for targeting Mtb .

Synthetic Flexibility :

  • Chlorination at C2 and C4 positions (e.g., 2,4-dichloro derivatives) enhances reactivity for nucleophilic substitution, enabling diversification into kinase inhibitors .
  • Pyrido[3,4-d]pyrimidines require complex trifluoromethyl substitutions for antidiabetic activity, increasing synthetic complexity .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing 2,4-dichlorofuro[3,4-d]pyrimidin-7(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:

  • Route 1 : Reacting the precursor with POCl₃ and triethylamine (TEA) in dichloromethane at 90°C overnight yields 76% product. Solvent removal under vacuum followed by ice quenching and dichloromethane extraction ensures efficient isolation .
  • Route 2 : Using N,N-diethylaniline and POCl₃ at 110°C for 18 hours achieves 57% yield. Purification via silica gel chromatography (petroleum ether:EtOAc = 5:1) is critical for removing byproducts .
    • Key Factors : Solvent polarity (dichloromethane vs. aromatic amines) and temperature modulate reaction kinetics and intermediate stability, directly impacting yield discrepancies.

Q. What purification strategies are recommended for furopyrimidinone derivatives post-synthesis?

  • Methodological Answer :

  • Step 1 : After solvent evaporation, residue purification via silica gel column chromatography with optimized solvent ratios (e.g., 5:1 petroleum ether:EtOAc) ensures high-purity isolation .
  • Step 2 : Drying organic extracts with MgSO₄ and subsequent vacuum concentration minimizes residual moisture and solvent contamination .

Q. Which analytical techniques are most reliable for structural confirmation of furopyrimidinone derivatives?

  • Methodological Answer :

  • LC-MS : Detects molecular ions (e.g., m/z = 205 [M+H]⁺ for 2,4-dichloro derivatives) to confirm molecular weight .
  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish substituent positions and verify regioselectivity. For example, methyl and aromatic proton signals in pyrazolo-pyrimidinone derivatives validate substitution patterns .

Advanced Research Questions

Q. How can researchers address yield discrepancies in furopyrimidinone synthesis under varying conditions?

  • Methodological Answer :

  • Solvent Analysis : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency compared to aromatic amines, which may stabilize intermediates but reduce reactivity .
  • Catalyst Optimization : TEA acts as a base to neutralize HCl byproducts, while N,N-diethylaniline may participate in side reactions, necessitating post-synthetic purification .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal termination points and minimize decomposition.

Q. What strategies enable regioselective functionalization of the furopyrimidinone core?

  • Methodological Answer :

  • Stepwise Halogenation : Sequential phosphorylation (POCl₃) and nucleophilic substitution (e.g., with bicyclic amines) allow selective modification at positions 2 and 4 .
  • Protecting Groups : Use temporary protecting groups (e.g., benzyl or silyl ethers) to block reactive sites during multi-step syntheses, as demonstrated in pyrazolo-pyrimidinone functionalization .

Q. How can biological activity screening be designed for furopyrimidinone derivatives?

  • Methodological Answer :

  • In Vitro Assays : Evaluate antimicrobial activity via broth microdilution (MIC determination) or antifungal assays (e.g., against Candida spp.). Evidence from thiadiazolo-pyrimidinones suggests testing against cancer cell lines (e.g., MTT assays) .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogens, aryl groups) and correlate with bioactivity data to identify pharmacophores .

Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR/LC-MS data with known analogs (e.g., pyrido[3,4-d]pyrimidinones) to assign ambiguous signals .
  • Computational Modeling : Use DFT calculations to predict chemical shifts and validate experimental assignments, reducing misinterpretation risks .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between POCl₃-mediated routes in different solvents?

  • Analysis : Dichloromethane facilitates faster Cl⁻ displacement due to higher solubility of intermediates, whereas N,N-diethylaniline may form stable ion pairs, slowing reactivity. The 76% vs. 57% yield gap underscores solvent-dependent reaction efficiency .

Q. How can unexpected byproducts in furopyrimidinone synthesis be mitigated?

  • Analysis : Byproducts often arise from over-chlorination or solvent adduct formation. Implementing strict temperature control (e.g., 90°C vs. 110°C) and shorter reaction times minimizes decomposition, as shown in stepwise protocols .

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